3,6,9-Trioxaundecanedioic acid (CAS 13887-98-4), commonly known as TUDS or PEG2-diacid, is a bifunctional oxa acid characterized by a hydrophilic trioxa backbone and terminal carboxylic acid groups [1]. In scientific procurement, it serves as a critical building block for synthesizing proteolysis-targeting chimeras (PROTACs), biodegradable polymers, and advanced complexing agents . Its primary value proposition lies in its combination of lipophilic and hydrophilic properties, broad liquid range, and high water solubility, which overcome the handling and formulation limitations of standard aliphatic diacids [1].
Substituting 3,6,9-Trioxaundecanedioic acid with generic aliphatic diacids (such as undecanedioic acid) or alternative PEG chain lengths compromises processability and end-product performance . Aliphatic diacids lack the ether oxygens necessary for aqueous solubility and multidentate metal complexation, leading to phase separation in aqueous media [1]. In PROTAC design, substituting the precise PEG2 spacer length alters the spatial distance between the E3 ligase and target protein ligands, which reduces ternary complex formation and increases the DC50, rendering the degrader ineffective . Furthermore, standard non-oxa polymers fail to meet the rapid >95% biodegradability threshold required for eco-friendly plastics and transient drug delivery systems [1].
3,6,9-Trioxaundecanedioic acid demonstrates high aqueous solubility compared to its aliphatic analog, undecanedioic acid . The incorporation of three ether oxygens disrupts crystal lattice packing and facilitates hydrogen bonding with water, allowing TUDS to achieve aqueous solubility exceeding 100 g/L, whereas undecanedioic acid remains practically insoluble in water . This solubility differential is critical for aqueous-phase polymer synthesis and the formulation of hydrophilic drug delivery systems.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Highly soluble in water (>100 g/L) |
| Comparator Or Baseline | Undecanedioic acid (practically insoluble in water) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Standard aqueous solvent systems at room temperature |
High aqueous solubility eliminates the need for harsh organic solvents during formulation, reducing procurement costs for solvent handling and improving safety in pharmaceutical manufacturing.
As an oxa acid, 3,6,9-Trioxaundecanedioic acid exhibits a rapid biodegradation profile, achieving >95% degradation within 13 days [1]. This significantly outperforms conventional polyolefins and standard aliphatic polyesters, which can persist in the environment for years [1]. The ether linkages in the TUDS backbone provide susceptible sites for hydrolytic and enzymatic cleavage, making it a highly degradable monomer for plastics, cosmetic emulsifiers, and transient drug carriers.
| Evidence Dimension | Biodegradability Rate |
| Target Compound Data | >95% degradation in 13 days |
| Comparator Or Baseline | Standard aliphatic polyesters/polyolefins (highly resistant to short-term biodegradation) |
| Quantified Difference | >95% degradation achieved in under two weeks |
| Conditions | Standard biodegradability assays for oxa acids |
Procuring TUDS enables manufacturers to meet strict environmental regulations and sustainability targets for biodegradable plastics and cosmetic ingredients.
In the synthesis of PROTACs, the linker length is a critical determinant of degradation efficacy. 3,6,9-Trioxaundecanedioic acid acts as a PEG2-diacid linker, providing a specific spatial distance that rigid alkyl linkers or mismatched PEG chains (e.g., PEG4) cannot replicate for certain target-ligase pairs . The hydrophilic nature of the PEG2 spacer prevents the hydrophobic collapse often seen with purely aliphatic linkers, maintaining an extended conformation to facilitate ternary complex formation and minimize the DC50 .
| Evidence Dimension | PROTAC Linker Efficacy (DC50 Optimization) |
| Target Compound Data | PEG2-diacid spacer prevents hydrophobic collapse and optimizes spatial distance |
| Comparator Or Baseline | Rigid alkyl linkers or mismatched PEG lengths (e.g., PEG4) |
| Quantified Difference | Prevents linker collapse and minimizes steric clash, lowering DC50 for specific targets |
| Conditions | Intracellular targeted protein degradation assays |
Selecting the exact PEG2-diacid linker is essential for medicinal chemists to optimize the degradation efficiency and pharmacokinetic profile of novel PROTAC therapeutics.
The structural arrangement of the three ether oxygens and two terminal carboxylic acid groups in 3,6,9-Trioxaundecanedioic acid enables multidentate metal complexation[1]. Unlike simple dicarboxylic acids such as adipic acid, which offer only bidentate coordination, TUDS effectively chelates alkaline earth metals and stabilizes dispersions via steric and electronic repulsion [1]. This capacity is utilized in formulating X-ray contrast media and dispersing quantum dots.
| Evidence Dimension | Metal Ion Coordination Capacity |
| Target Compound Data | Multidentate coordination via ether and carboxylate oxygens |
| Comparator Or Baseline | Simple aliphatic dicarboxylic acids (bidentate coordination only) |
| Quantified Difference | Superior stabilization of metal dispersions and quantum dots |
| Conditions | Organometallic chemistry and nanotechnology dispersion systems |
Procuring TUDS provides a dual-function material that acts as both a structural building block and a powerful complexing agent for advanced nanotechnology and imaging applications.
Procured as a hydrophilic PEG2-diacid linker to connect E3 ligase ligands with target protein ligands, optimizing ternary complex formation and improving the aqueous solubility of the final PROTAC molecule.
Utilized as a key monomer for synthesizing flexible and biocompatible polyesters and polyamides used in eco-friendly packaging and medical devices, leveraging its rapid >95% degradation profile [1].
Applied in PEGylation technology and the creation of polymer-based carriers to enhance the bioavailability and optimize the pharmacokinetics of active pharmaceutical ingredients (APIs) without the need for harsh organic solvents [1].
Sourced as a dispersing agent for quantum dots and a complexing agent for alkaline earth metals in high-tech lubricants, cooling agents, and X-ray contrast media due to its multidentate coordination capacity [1].
Corrosive